9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C20H16Cl2O3 . This compound is known for its unique structure, which includes a cyclopenta[c]chromenone core substituted with a 2,6-dichlorobenzyl group and a methyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]chromenone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the 2,6-dichlorobenzyl group: This step typically involves a nucleophilic substitution reaction where a suitable leaving group on the cyclopenta[c]chromenone core is replaced by the 2,6-dichlorobenzyl group.
Chemical Reactions Analysis
9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to its biological activities .
Comparison with Similar Compounds
9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds such as:
2-[(2,6-Dichlorobenzyl)oxy]ethanol: This compound shares the 2,6-dichlorobenzyl group but has a different core structure.
Other substituted chromenones: Compounds with similar chromenone cores but different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C20H16Cl2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
9-[(2,6-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16Cl2O3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3 |
InChI Key |
INXJCENEFHVMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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